Technical Guide: Mechanism & Pharmacology of (4-Fluoro-benzyl)-methylamine HCl
Technical Guide: Mechanism & Pharmacology of (4-Fluoro-benzyl)-methylamine HCl
This guide provides an in-depth technical analysis of (4-Fluoro-benzyl)-methylamine HCl , a critical pharmacophore and chemical probe in neuropharmacology.[1][2] It is structured to serve researchers requiring precise mechanistic data, experimental protocols, and structure-activity relationship (SAR) insights.[2][3]
Executive Technical Summary
(4-Fluoro-benzyl)-methylamine HCl is a fluorinated secondary amine primarily utilized as a selective substrate probe for Monoamine Oxidase B (MAO-B) and a privileged scaffold in the synthesis of neuroactive therapeutics (e.g., safinamide analogues, calcium channel blockers).[1]
Unlike simple benzylamine, the addition of the 4-fluoro substituent blocks metabolic clearance via para-hydroxylation, forcing metabolism almost exclusively through oxidative deamination.[3] This property makes it an invaluable tool for isolating and measuring MAO-B catalytic activity in complex biological matrices.[1][2][3] Furthermore, its structural homology to trace amines suggests putative activity at Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3]
Chemical Identity & Physicochemical Profile
Understanding the physicochemical baseline is prerequisite to interpreting its biological behavior.[1][2][3] The fluorine atom introduces high electronegativity without significantly altering steric bulk compared to a hydroxyl group, modulating the pKa and lipophilicity.[2][3]
| Property | Value | Technical Significance |
| IUPAC Name | N-(4-Fluorophenyl)methyl-N-methylamine hydrochloride | Standard nomenclature.[1][2] |
| Molecular Formula | C₈H₁₀FN[1][2][3][4] · HCl | Salt form ensures water solubility for biological assays.[1][2][3] |
| Molecular Weight | 175.63 g/mol | Low MW facilitates blood-brain barrier (BBB) penetration.[1][2][3] |
| pKa (Predicted) | ~9.71 | Predominantly protonated (cationic) at physiological pH (7.4), mimicking dopamine.[1][2][3] |
| LogP | ~1.5 - 1.8 | Moderate lipophilicity; optimized for CNS entry and hydrophobic pocket binding.[1][2][3] |
| H-Bond Donors/Acceptors | 1 / 1 | Critical for anchoring to the Asp294 residue in the MAO-B active site.[1][2] |
Mechanism of Action (MoA)
The biological activity of (4-Fluoro-benzyl)-methylamine is defined by its interaction with the flavin-dependent enzyme Monoamine Oxidase B (MAO-B) .[1][2]
Primary Mechanism: Selective MAO-B Substrate & Competitive Binding
The compound acts as a high-affinity substrate for MAO-B. Its mechanism can be divided into binding kinetics and catalytic turnover .[1][2][3]
-
Active Site Entry: The molecule enters the hydrophobic substrate cavity of MAO-B.[1][2][3] The "entrance loop" (residues 99–112) of MAO-B is tighter than MAO-A, favoring smaller, hydrophobic substrates like benzylamines over bulky serotonin derivatives.
-
Binding Orientation:
-
The aromatic ring engages in
- stacking interactions with Tyr398 and Tyr435 in the "aromatic cage."[1][2][3] -
The 4-Fluoro substituent occupies a hydrophobic pocket, increasing binding affinity relative to unsubstituted benzylamine due to the fluorine effect (hydrophobic/electrostatic complementarity).[2][3]
-
The protonated amine forms a salt bridge with a water molecule bridging to the flavin cofactor or directly interacting with the electrostatic field of the active site.[2][3]
-
-
Oxidative Deamination (Catalysis):
-
The amine is oxidized to an imine intermediate via single-electron transfer (SET) or a polar nucleophilic mechanism involving the FAD cofactor.[1][2][3]
-
Hydrolysis of the imine yields 4-fluorobenzaldehyde and methylamine .[1][2][3]
-
Hydrogen Peroxide (
) is generated as a byproduct, which is the basis for fluorometric detection assays (Amplex Red).[1][2][3]
-
The "Fluorine Blockade" Effect
In non-fluorinated benzylamines, liver microsomes (CYP450 enzymes) often hydroxylate the para-position.[1][2][3] The C-F bond is metabolically robust (bond energy ~116 kcal/mol), preventing this peripheral metabolism.[1][2][3] This ensures that the disappearance of the parent compound is almost exclusively due to MAO-B activity, validating its use as a specific probe.[2][3]
Putative Secondary Target: TAAR1 Agonism
Structurally, the compound resembles endogenous trace amines (e.g., phenethylamine).[1][2][3] While less characterized than its MAO activity, secondary benzylamines often act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) that modulates dopaminergic firing.[1][3]
Visualization: Metabolic & Signaling Pathways
The following diagram illustrates the divergent metabolic fate of the compound compared to non-fluorinated analogues and its interaction logic.
Figure 1: Mechanism of metabolic stability and MAO-B specific deamination.[1][2][3] The 4-F group blocks CYP450 hydroxylation, funneling the molecule through the MAO-B pathway.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Context: Standard procedure to generate high-purity HCl salt for biological testing.[1][2]
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (cat.), Dichloromethane (DCM).[1][2][3]
-
Procedure:
-
Dissolve 4-fluorobenzaldehyde in DCM under
atmosphere. -
Add Methylamine solution and stir for 30 min to form the imine (schiff base).[1][2][3]
-
Add STAB portion-wise at 0°C. Warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated
.[1][2][3] Extract with DCM (3x).[1][2][3] -
Purification: Wash organics with brine, dry over
, and concentrate.[2][3] -
Salt Formation: Dissolve oil in
, add 2M HCl in ether dropwise.[1][2][3] Filter the white precipitate.[1][2][3]
-
-
Validation:
H NMR (DMSO- ) should show doublet for benzylic and singlet for .[1][2][3]
Protocol B: MAO-B Activity Assay (Amplex Red)
Context: Measuring the compound's turnover rate or using it as a competitive inhibitor against a standard substrate.[1]
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4.
-
Enzyme: Recombinant Human MAO-B (1 U/mL stock).
-
Reagents: Amplex Red (50 µM final), Horseradish Peroxidase (HRP, 1 U/mL), (4-Fluoro-benzyl)-methylamine (variable conc. 0.1 µM – 100 µM).[1][2][3]
-
Workflow:
-
Data Analysis:
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This molecule serves as a "privileged fragment."[1][2][3] The 4-fluorobenzyl motif is a recurring pharmacophore in approved drugs due to its ability to improve metabolic half-life.[1][2][3]
-
Example: Safinamide (Parkinson's disease) contains a fluorobenzyl ether tail that occupies the same hydrophobic pocket in MAO-B.[1][2][3]
-
Strategy: Researchers link this amine to heterocyclic cores (e.g., coumarins, chalcones) to convert the substrate (weak binder) into a reversible inhibitor (nanomolar binder).[1][2][3]
PET Imaging Precursor
The structure is amenable to
References
-
Substrate Specificity of MAO-B: Binda, C., et al. (2004).[1][2][3][5] Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders.[2][3][5][6] Nature Structural & Molecular Biology, 11, 218–224. [3]
-
Fluorine Effect in Medicinal Chemistry: Purser, S., et al. (2008).[1][2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
MAO-B Inhibition by Fluorinated Derivatives: Danzin, C., et al. (1989).[1][2][3] Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro.[1][2][7][8] Biochemical and Biophysical Research Communications, 160(2), 540-544.
-
Amplex Red Assay Methodology: Zhou, W., & Panchuk-Voloshina, N. (1997).[1][2][3] A one-step fluorometric method for the continuous measurement of monoamine oxidase activity.[1][2][3] Analytical Biochemistry, 253(2), 169-174.
-
Chemical Properties & Safety Data: PubChem Compound Summary for CID 12689752: (4-Fluoro-benzyl)-methylamine HCl. [1][2][3]
Sources
- 1. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Fluoro-benzyl)-methylamine HCl | C8H11ClFN | CID 12689752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
